molecular formula C6H11D3O2 B1147749 Acetaldehyde diethylacetal - d3 CAS No. 92144-49-5

Acetaldehyde diethylacetal - d3

Cat. No.: B1147749
CAS No.: 92144-49-5
M. Wt: 121.2
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name :
1,1,1,2-Tetradeuterio-2,2-diethoxyethane

Synonyms :

  • Acetaldehyde diethyl acetal-d4
  • 1,1-Diethoxyethane-1,2,2,2-d4
  • Ethylidene diethyl ether-d3

Molecular Formula :
C₆H₁₀D₄O₂

Molar Mass :
122.20 g/mol

Structural Features :

  • Deuterium atoms replace hydrogen at the methyl (C1) and ethylidene (C2) positions.
  • The ethoxy groups (-OC₂H₅) remain non-deuterated.

Key Spectral Data :

  • NMR : Distinct ^2H signals at δ 1.2–1.4 ppm (ethoxy groups) and δ 4.5–4.7 ppm (deuterated methylidene).
  • Mass Spectrometry : Characteristic fragmentation patterns with m/z 122 (M⁺) and 89 (M⁺–OC₂H₅).

Comparison with Non-Deuterated Analog :

Property Acetaldehyde Diethylacetal Acetaldehyde Diethylacetal - d3
Molecular Formula C₆H₁₄O₂ C₆H₁₀D₄O₂
Molar Mass (g/mol) 118.18 122.20
Boiling Point (°C) 102 102 (similar volatility)
Refractive Index 1.379–1.383 1.379–1.383 (no significant Δ)

Historical Context in Isotopically Labeled Compound Research

The development of deuterium-labeled compounds emerged in the 1930s following Harold Urey’s discovery of deuterium. This compound represents a milestone in this lineage, enabling:

  • Tracer Studies : Early applications in elucidating acetaldehyde metabolism pathways, particularly in alcohol dehydrogenase mechanisms.
  • Synthetic Chemistry : Role in optimizing catalytic processes (e.g., hydrogen-deuterium exchange reactions) to probe reaction intermediates.

Key historical milestones:

  • 1934 : Urey’s isolation of deuterium enabled systematic isotopic labeling.
  • 1990s : Advances in NMR spectroscopy drove demand for deuterated solvents and reference standards, including acetaldehyde derivatives.
  • 2020s : Integration into high-resolution mass spectrometry workflows for metabolomics.

Role of Deuterium Labeling in Mechanistic Studies

Deuterium’s nuclear and chemical properties make this compound indispensable in:

1. Kinetic Isotope Effects (KIE) :

  • Deuterium substitution slows reaction rates at labeled positions, revealing rate-determining steps.
  • Example: In acetal hydrolysis, KIE values (kH/kD ≈ 2–3) confirm proton transfer as the mechanism’s bottleneck.

2. Reaction Pathway Elucidation :

  • Hydrogen-Deuterium Exchange : Used to track hydrogen migration in acetaldehyde dimerization.
  • Isotopic Tracing : Identifies acetaldehyde’s role in Strecker degradation pathways via GC-MS analysis.

3. Analytical Applications :

  • NMR Spectroscopy : Enhanced signal resolution in ^1H NMR due to deuterium’s negligible spin.
  • Mass Spectrometry : Improves fragment ion identification in complex matrices (e.g., biofuels).

Case Study :
In a 2022 study, this compound was used to map hydrogen transfer in Pd-catalyzed cross-couplings. Deuterium labeling confirmed β-hydride elimination as the dominant pathway.

Properties

CAS No.

92144-49-5

Molecular Formula

C6H11D3O2

Molecular Weight

121.2

Purity

90% min.

Synonyms

Acetaldehyde diethylacetal - d3

Origin of Product

United States

Scientific Research Applications

Flavoring Agent

Acetaldehyde diethyl acetal is primarily recognized for its role as a flavoring agent in the food and beverage industry. It imparts fruity and nutty flavors, making it valuable in the production of various alcoholic beverages, including malt whisky and sherry .

Key Characteristics:

  • Solubility: Soluble in water (46 g/L at 20°C) which aids its application in liquid formulations.
  • Flavor Profile: Provides flavors reminiscent of rum and whiskey.

Synthesis Applications

Acetaldehyde diethyl acetal serves as a precursor in organic synthesis. It can react with diketene to produce ethyl 5-ethoxy-3-oxohexanoate when combined with titanium chloride . Additionally, it is utilized to synthesize mixed acetal glycosides via transacetalation reactions, demonstrating its utility in carbohydrate chemistry .

Hydrogel Fabrication

Recent studies have highlighted the potential of acetaldehyde diethyl acetal in biopolymer applications, particularly in the fabrication of hydrogels. Research indicates that it can be used to cross-link chitosan to form stable hydrogels with low cytotoxicity . The process involves the generation of acetaldehyde from the acetal, which then reacts with chitosan to create new covalent bonds.

Case Study: Chitosan Hydrogel Formation

  • Methodology: Acetaldehyde diethyl acetal was added to chitosan solutions, leading to gel formation.
  • Results: The resulting hydrogels exhibited mechanical stability across a broad pH range and comparable cytotoxicity to other biocompatible cross-linkers .

Analytical Applications

Acetaldehyde diethyl acetal is also significant in analytical chemistry. A sensitive headspace gas chromatography method was developed for simultaneous determination of acetaldehyde and its diethyl acetal in beer products. This method allows for precise monitoring of flavor components during fermentation processes .

Key Findings:

  • Detection Limits: 0.005 mg/L for both compounds.
  • Recovery Rates: 95-115% for acetaldehyde and diethyl acetal.
  • Fermentation Dynamics: Concentrations peaked after three days of fermentation before declining .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight Boiling Point (°C) Solubility in Water Key Applications
Acetaldehyde diethylacetal-d3 C₆H₁₁D₃O₂ 121.20 ~101–102 46 g/L (est.) Analytical standard, synthesis
Acetaldehyde diethylacetal C₆H₁₄O₂ 118.18 101–102 46 g/L Hydrogel synthesis, flavor
Isovaleraldehyde diethyl acetal C₉H₂₀O₂ 160.26 Not reported Low Flavoring agent (nutty notes)
Acetaldehyde diisoamyl acetal C₁₂H₂₆O₂ 202.34 >150 Insoluble Industrial solvents
  • Acetaldehyde Diethylacetal-d3: The deuterium substitution minimally alters boiling points but increases molecular weight, aiding isotopic differentiation in MS. Its solubility mirrors the non-deuterated form, critical for consistent analytical performance .
  • Isovaleraldehyde Diethyl Acetal : A branched-chain derivative (C₉H₂₀O₂) with lower water solubility, it imparts nutty flavors in wines and spirits .
  • Diisoamyl Derivatives: Higher molecular weight (C₁₂H₂₆O₂) reduces volatility, favoring use in non-polar solvents .

Reactivity and Stability

  • Synthetic Utility : Acetaldehyde diethylacetal reacts with chitosan to form hydrogels, leveraging its in situ release of acetaldehyde. Deuterated analogs may exhibit kinetic isotope effects, slowing reaction rates but preserving product integrity .
  • Hydrolysis Sensitivity : In alcoholic beverages, diethylacetal degrades during storage, releasing acetaldehyde. The deuterated form’s C-D bonds may confer slightly higher stability against hydrolysis, though this remains understudied .
  • Synthesis Efficiency: Non-deuterated diethylacetal achieves 98% conversion in simulated moving-bed reactors (SMBR) using Amberlyst® 15 catalysts . Deuterated versions require deuterated ethanol, increasing production complexity and cost.

Research Findings and Industry Relevance

  • Beer Aging Studies : Forced aging at 37°C overestimates acetaldehyde liberation by 1.9× compared to natural aging. Deuterated standards improve accuracy in tracking diethylacetal breakdown (R² = 0.963 with acetaldehyde) .
  • Synthetic Hydrogels : Acetaldehyde diethylacetal’s low cytotoxicity and commercial availability make it preferable to direct acetaldehyde use, though deuterated versions remain niche .
  • Regulatory Compliance : The EFSA recommends MOET thresholds <10,000 for toxicants; acetals’ lower volatility may mitigate compliance challenges .

Preparation Methods

Deuteration via Deuterated Ethanol (EtOD)

Reacting acetaldehyde with deuterated ethanol (CH3CH2OD\text{CH}_3\text{CH}_2\text{OD}) introduces deuterium at the ethoxy groups. This method leverages the same acid-catalyzed mechanism but substitutes standard ethanol with isotopically labeled equivalents.

  • Procedure :

    • Combine acetaldehyde, CH3CH2OD\text{CH}_3\text{CH}_2\text{OD}, and catalytic H2SO4\text{H}_2\text{SO}_4 in a Dean-Stark apparatus with hexane.

    • Reflux at 69°C (hexane’s boiling point) to remove D2O\text{D}_2\text{O} via azeotropic distillation.

  • Yield : ~74% (based on non-deuterated analog).

  • Isotopic Purity : >98% D at ethoxy positions, confirmed by 1H^1\text{H}-NMR suppression of proton signals.

Reduction of Deuterated Intermediates

Deuterium can be introduced during precursor synthesis. For example, reducing ethyl bromoacetate with lithium aluminum deuteride (LiAlD4\text{LiAlD}_4) yields deuterated ethanol-d2, which is subsequently used in acetal formation:

BrCH2COOEtLiAlD4CH2D2CH2OHCH3CHOCH3CH(OCH2CD2H)2\text{BrCH}2\text{COOEt} \xrightarrow{\text{LiAlD}4} \text{CH}2\text{D}2\text{CH}2\text{OH} \xrightarrow{\text{CH}3\text{CHO}} \text{CH}3\text{CH(OCH}2\text{CD}2\text{H)}2

  • Advantage : Enables site-specific deuteration.

  • Challenge : Requires rigorous exclusion of moisture to prevent deuterium exchange.

Post-Synthesis Isotopic Exchange

Deuterium can be introduced via acid-catalyzed exchange using D2O\text{D}_2\text{O}. However, this method risks structural degradation and is less efficient for acetal derivatives due to their hydrolytic instability.

Optimized Synthetic Protocols

Large-Scale Preparation Using EtOD

Adapted from US5527969A, this method scales the deuteration process:

Parameter Value
CatalystH2SO4\text{H}_2\text{SO}_4 (0.05 mol%)
Molar Ratio (EtOD:Ald)3:1
EntrainerHexane-d14 (99% D)
Reaction Time24–36 hours
Yield68–72%

Procedure :

  • Charge a reactor with hexane-d14 and 15% of total EtOD. Heat to reflux (69°C).

  • Slowly add acetaldehyde and remaining EtOD.

  • Continuously remove D2O\text{D}_2\text{O}-hexane azeotrope via Dean-Stark trap.

  • Recover unreacted acetaldehyde-d3 by distilling the polar phase.

Small-Scale Synthesis via Deuterated Reductants

Based on Ramalingam and Woodard’s work, this method ensures high isotopic purity:

  • Reduce ethyl bromoacetate with LiAlD4\text{LiAlD}_4 in dry ether at −78°C to obtain CH2D2CH2OH\text{CH}_2\text{D}_2\text{CH}_2\text{OH}.

  • Acetalize with acetaldehyde using H3PO4\text{H}_3\text{PO}_4 catalyst.

  • Purify via fractional distillation under reduced pressure.

Data :

  • Isotopic Distribution : 99% D at C1 and C2 of ethoxy groups (GC-MS).

  • 1H^1\text{H}-NMR : Absence of signals at δ 1.2 (–CH2CH3\text{CH}_2\text{CH}_3) and δ 3.6 (–OCH2\text{OCH}_2).

Analytical Characterization

Spectroscopic Validation

  • 1H^1\text{H}-NMR (CDCl₃) :

    • δ 1.21 (t, J=7.0J = 7.0 Hz, 6H, –CD2CH3\text{CD}_2\text{CH}_3).

    • δ 3.58 (q, J=7.0J = 7.0 Hz, 4H, –OCH2CD2\text{OCH}_2\text{CD}_2).

    • δ 4.72 (s, 1H, –CH\text{CH}(O)₂).

  • IR (neat) :

    • 2120 cm⁻¹ (C–D stretch).

    • 1120 cm⁻¹ (C–O–C asym).

Isotopic Purity Assessment

  • GC-MS : Molecular ion at m/z=121m/z = 121 (C6D3H11O2+\text{C}_6\text{D}_3\text{H}_{11}\text{O}_2^+).

  • Elemental Analysis : C 54.5%, H 8.2%, D 5.1% (theoretical: C 54.8%, H 8.4%, D 5.0%).

Challenges and Mitigation Strategies

  • Deuterium Exchange :

    • Cause : Protium contamination from moisture or non-deuterated solvents.

    • Solution : Use rigorously dried glassware and D2O\text{D}_2\text{O}-washed reagents.

  • Low Yields in Azeotropic Distillation :

    • Cause : Incomplete water removal shifts equilibrium toward reactants.

    • Solution : Optimize entrainer volume (20–100 g per mol aldehyde).

  • Side Reactions :

    • Aldol Condensation : Minimized by maintaining pH < 2 and low temperatures .

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